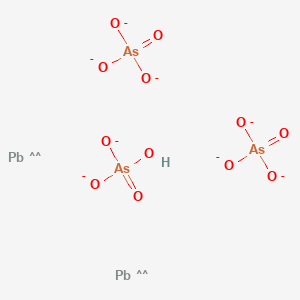
Diapocynin
概要
説明
Diapocynin is a dimer of apocynin . It is synthesized by the activation of apocynin with ferrous sulfate and sodium persulfate . Similar to apocynin, it is shown to have some beneficial effects against oxidative stress and reducing reactive oxygen species .
Synthesis Analysis
Diapocynin is synthesized by the activation of apocynin with ferrous sulfate and sodium persulfate .Molecular Structure Analysis
The IUPAC name of Diapocynin is 1,1′-(6,6′-Dihydroxy-5,5′-dimethoxy[1,1′-biphenyl]-3,3′-diyl)di(ethan-1-one) . Its molecular formula is C18H18O6 .Chemical Reactions Analysis
A simple and sensitive method was developed and validated in rat plasma using high-performance liquid chromatography coupled with a mass spectrometer (LC-MS/MS) to investigate in vitro and in vivo pharmacokinetics of diapocynin .Physical And Chemical Properties Analysis
Diapocynin has a molar mass of 330.336 g·mol−1 . It appears brown in color . The hydrophobicity index (logP) of diapocynin is 0.83 .科学的研究の応用
Neuroprotective Effects in Huntington’s Disease
Diapocynin has been found to have neuroprotective effects in a rat model of Huntington’s disease . It was observed that diapocynin administration attenuated oxidative stress induced by 3-nitropropionic acid (3-NP), a model of Huntington’s disease . This was evidenced by a significant increase in reduced glutathione, glutathione-S-transferase, nuclear factor erythroid 2-related factor 2, and brain-derived neurotrophic factor striatal contents .
Inhibition of NADPH Oxidase
Diapocynin, being a specific NADPH oxidase inhibitor, has shown to diminish the expression of NADPH oxidase (NOX2; gp91phox subunit) in the 3-NP model of Huntington’s disease .
Mitigation of Neuroinflammation
Diapocynin has been found to mitigate 3-NP-associated neuroinflammation and glial activation . It downregulated nuclear factor-Кβ p65 and decreased the content of inducible nitric oxide synthase .
Anti-apoptotic Effects
Treatment with diapocynin hindered 3-NP-induced apoptosis with a prominent decrease in tumor suppressor protein and Bcl-2-associated X protein contents . The anti-apoptotic marker; B-cell lymphoma-2 content was noticeably increased .
Neuroprotective Effects in Parkinson’s Disease
Diapocynin has shown profound neuroprotective effects in a pre-clinical animal model of Parkinson’s disease . It significantly attenuated microglial and astroglial cell activation in the substantia nigra (SN) induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) .
Antioxidant Effects
Diapocynin markedly inhibited MPTP-induced oxidative markers including 3-nitrotyrosine and 4-hydroxynonenal levels in the SN . It also restored dopamine and its metabolites, and protected dopaminergic neurons and their nerve terminals .
Inhibition of ROS Production in Dystrophic Myotubes
In dystrophic myotubes, diapocynin inhibited ROS production, abolished iPLA2 activity and reduced Ca2+ influx through stretch-activated and store-operated channels . These are two major pathways responsible for excessive Ca2+ entry in dystrophic muscle .
作用機序
Target of Action
Diapocynin primarily targets NADPH oxidases (NOX) , which are considered a major source of reactive oxygen species (ROS) in muscle . It also interacts with iPLA2 and Ca2+ influx through stretch-activated and store-operated channels . These targets play a crucial role in the pathology of dystrophin-deficient muscle .
Biochemical Pathways
Diapocynin affects several biochemical pathways. It inhibits ROS production, which is a major contributor to oxidative injury in several neurodegenerative disorders . It also abolishes iPLA2 activity and reduces Ca2+ influx through stretch-activated and store-operated channels, two major pathways responsible for excessive Ca2+ entry in dystrophic muscle .
Result of Action
Diapocynin has been shown to have profound neuroprotective effects. It prevents force loss induced by eccentric contractions of dystrophic muscle close to the value of wild-type muscle and reduces membrane damage . It also attenuates oxidative stress with a significant increase in reduced glutathione, glutathione-S-transferase, nuclear factor erythroid 2-related factor 2, and brain-derived neurotrophic factor striatal contents .
Action Environment
The action, efficacy, and stability of Diapocynin can be influenced by various environmental factors. For instance, the presence of H2O2 and myeloperoxidase is required for the conversion of apocynin to diapocynin, the actual active compound
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[3-(5-acetyl-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-9(19)11-5-13(17(21)15(7-11)23-3)14-6-12(10(2)20)8-16(24-4)18(14)22/h5-8,21-22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNDPICGHQGWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)C(=O)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032857 | |
| Record name | Diapocynin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diapocynin | |
CAS RN |
29799-22-2 | |
| Record name | Diapocynin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29799-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diapocynin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029799222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diapocynin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 29799-22-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAPOCYNIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A65KM2ZD49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















